2-Bromo-4-((4-methoxybenzyl)oxy)pyridine
Description
2-Bromo-4-((4-methoxybenzyl)oxy)pyridine is a brominated pyridine derivative with the molecular formula C₁₃H₁₂BrNO₂ and a molecular weight of 294.16 g/mol . It features a bromine atom at the 2-position of the pyridine ring and a 4-methoxybenzyl ether group at the 4-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and ligands for metal complexes.
Synthetic routes often involve nucleophilic substitution or coupling reactions. For example, intermediates similar to this compound, such as 2-bromo-5-[(4-methoxybenzyl)oxy]pyridine derivatives, are synthesized via reactions of bromopyridines with iodides or other electrophiles under basic conditions (e.g., K₂CO₃ in DMF) . The presence of the methoxybenzyl group enhances solubility in polar aprotic solvents, facilitating further functionalization .
Properties
IUPAC Name |
2-bromo-4-[(4-methoxyphenyl)methoxy]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-16-11-4-2-10(3-5-11)9-17-12-6-7-15-13(14)8-12/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQDWFRDKTUVMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC(=NC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-((4-methoxybenzyl)oxy)pyridine typically involves the reaction of 2-bromo-4-hydroxypyridine with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for 2-Bromo-4-((4-methoxybenzyl)oxy)pyridine are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-((4-methoxybenzyl)oxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives .
Scientific Research Applications
2-Bromo-4-((4-methoxybenzyl)oxy)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-4-((4-methoxybenzyl)oxy)pyridine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the methoxybenzyl group can influence the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and context .
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Data
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| 2-Bromo-4-((4-methoxybenzyl)oxy)pyridine | N/A | C₁₃H₁₂BrNO₂ | 294.16 | Bromopyridine, 4-methoxybenzyl ether |
| 5-Bromo-2,4-bis[(4-methoxybenzyl)oxy]pyrimidine | 664988-37-8 | C₂₀H₂₀BrN₃O₄ | 446.30 | Pyrimidine, dual 4-methoxybenzyl ethers |
| 5-Bromo-2-chloro-4-((4-methoxybenzyl)oxy)pyrimidine | 1188329-59-0 | C₁₂H₁₀BrClN₂O₂ | 329.58 | Bromo-chloro pyrimidine, methoxybenzyl ether |
| 4-Bromo-2-methoxypyridine | 100367-39-3 | C₆H₆BrNO | 188.02 | Bromopyridine, methoxy group |
| 4-(4-Bromo-2-methoxyphenyl)pyridine | 1449008-05-2 | C₁₂H₁₀BrNO | 264.12 | Bromophenyl, methoxy group, pyridine |
Key Observations:
Substituent Position and Electronic Effects :
- The target compound’s 4-methoxybenzyl ether group provides steric bulk and electron-donating effects, enhancing stability in cross-coupling reactions compared to simpler methoxy-substituted analogs like 4-bromo-2-methoxypyridine .
- Pyrimidine analogs (e.g., 5-bromo-2,4-bis[(4-methoxybenzyl)oxy]pyrimidine ) exhibit lower reactivity due to the electron-deficient nature of the pyrimidine ring, which complicates nucleophilic substitutions .
Molecular Weight and Solubility: Compounds with dual 4-methoxybenzyl groups (e.g., 5-bromo-2,4-bis[(4-methoxybenzyl)oxy]pyrimidine) have higher molecular weights (>400 g/mol) and reduced solubility in non-polar solvents compared to mono-substituted derivatives . The target compound’s moderate molecular weight (294.16 g/mol) balances solubility in both polar aprotic (e.g., DMF) and chlorinated solvents (e.g., CH₂Cl₂), as evidenced by its use in multi-step syntheses .
Key Findings:
Cross-Coupling Reactions :
- The bromine atom in the target compound participates efficiently in palladium-catalyzed couplings (e.g., Suzuki-Miyaura), enabling aryl-aryl bond formation. This contrasts with 5-bromo-2-chloro-4-((4-methoxybenzyl)oxy)pyrimidine , where the chlorine atom is less reactive in such reactions .
Nucleophilic Aromatic Substitution (SNAr) :
- The electron-withdrawing pyridine ring in the target compound activates the 2-bromo position for SNAr, whereas pyrimidine analogs require harsher conditions (e.g., elevated temperatures or stronger bases) due to increased ring electron deficiency .
Stability and Handling: The 4-methoxybenzyl group in the target compound improves stability against hydrolysis compared to non-protected analogs like 4-bromo-2-methoxypyridine, which is prone to demethylation under acidic conditions .
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